α7 nAChR Binding Affinity: MLA vs. α-Bungarotoxin
Methyllycaconitine demonstrates superior binding affinity for α7 nAChR compared to α-bungarotoxin in displacement assays using [3H]MLA as the radioligand [1]. This difference in Ki values reflects MLA's higher potency in occupying the orthosteric binding site of α7 receptors under identical experimental conditions.
| Evidence Dimension | Binding affinity (Ki) for α7 nAChR |
|---|---|
| Target Compound Data | Ki = 0.69 nM |
| Comparator Or Baseline | α-Bungarotoxin Ki = 3.5 nM |
| Quantified Difference | MLA is approximately 5-fold more potent (Ki ratio: 3.5 nM / 0.69 nM ≈ 5.1) |
| Conditions | [3H]MLA radioligand displacement assay in rat brain membranes |
Why This Matters
The 5-fold higher binding affinity of MLA compared to α-Bgt enables lower working concentrations in functional assays, reducing potential off-target effects and conserving valuable compound.
- [1] Davies ARL, Hardick DJ, Blagbrough IS, Potter BVL, Wolstenholme AJ, Wonnacott S. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling α7-type neuronal nicotinic acetylcholine receptors. Neuropharmacology. 1999;38(5):679-690. View Source
